Hexamethoxymethylmelamine

説明

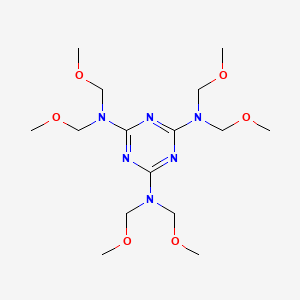

Structure

3D Structure

特性

IUPAC Name |

2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N6O6/c1-22-7-19(8-23-2)13-16-14(20(9-24-3)10-25-4)18-15(17-13)21(11-26-5)12-27-6/h7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCADMBVWNPPIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN(COC)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27936-91-0 | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2,N4,N4,N6,N6-hexakis(methoxymethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27936-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9027520 | |

| Record name | Hexa(methoxymethyl)melamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; NKRA | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2,N4,N4,N6,N6-hexakis(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3089-11-0 | |

| Record name | Hexakis(methoxymethyl)melamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3089-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metazin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003089110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2,N4,N4,N6,N6-hexakis(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexa(methoxymethyl)melamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexakis(methoxymethyl)melamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAKIS(METHOXYMETHYL)MELAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/890DZ25729 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Analysis of Hexamethoxymethylmelamine (HMMM): A Technical Guide

Introduction

Hexamethoxymethylmelamine (HMMM), a derivative of melamine (B1676169), is a crucial crosslinking agent utilized extensively in the manufacturing of coatings and plastics, particularly for automotive and can coatings.[1] Its chemical structure, consisting of a central 1,3,5-triazine (B166579) ring substituted with six methoxymethyl groups, allows it to form durable thermoset networks.[2] Understanding the molecular structure and behavior of HMMM is paramount for optimizing its performance and for toxicological and environmental monitoring, as it has been identified as an emerging contaminant in urban waters.[2] This technical guide provides an in-depth overview of the spectroscopic analysis of HMMM using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS), offering detailed experimental protocols and data interpretation for researchers and professionals in drug development and material science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of HMMM. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms within the molecule.

¹H and ¹³C NMR Spectral Data

The ¹H NMR spectrum of HMMM is characterized by two main signals corresponding to the protons of the methoxy (B1213986) (-OCH₃) and methylene (B1212753) (-N-CH₂-O-) groups. Similarly, the ¹³C NMR spectrum shows distinct signals for the methoxy carbon, the methylene carbon, and the triazine ring carbon.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |

| Signal 1 | ~3.3 | Singlet | Methoxy protons (-OCH₃) |

| Signal 2 | ~5.2 | Singlet | Methylene protons (-N-CH₂-O-) |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Signal 1 | ~55 | Methoxy carbons (-OCH₃) |

| Signal 2 | ~75 | Methylene carbons (-N-CH₂-O-) |

| Signal 3 | ~165 | Triazine ring carbons (C=N) |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Analysis

A reliable method for ¹H-NMR analysis can be performed using a 200 MHz NMR analyzer or higher.[3]

-

Sample Preparation: Dissolve a precise amount of HMMM in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For quantitative analysis, a known amount of an internal standard, such as hexamethyldisiloxane (B120664) (HMDS), is added.[3]

-

Instrumentation: Utilize a 5 mm solution probe on an NMR spectrometer.[3]

-

Data Acquisition:

-

Set the spectral frequency (e.g., 200.13 MHz for ¹H).[3]

-

Maintain the sample temperature at 30°C and spin at 20 Hz.[3]

-

Acquire the data using a sufficient number of scans (e.g., 32) to ensure a good signal-to-noise ratio.[3]

-

Employ a recycle delay of at least 5 times the longest T1 relaxation time for quantitative measurements (e.g., 22.5 seconds).[3]

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative ratios of the different types of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in HMMM by measuring the absorption of infrared radiation. The spectrum reveals characteristic vibrations of the triazine ring, C-O, C-N, and C-H bonds.

FTIR Spectral Data

The key absorption bands in the FTIR spectrum of HMMM are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Strong | C-H stretching (asymmetric) of CH₃ |

| ~2820 | Strong | C-H stretching (symmetric) of CH₃ |

| ~1500 | Strong | Triazine ring stretching |

| ~1380 | Strong | Triazine ring stretching |

| ~1100 | Strong | C-O-C stretching (asymmetric) |

| ~910 | Strong | -N(CH₂O-)₂ wagging |

| ~815 | Strong | Triazine ring out-of-plane bending |

Note: Peak positions can vary slightly based on the sample state (e.g., liquid, solid, solution).

Experimental Protocol: FTIR Analysis

FTIR spectra can be obtained using various techniques, including Attenuated Total Reflectance (ATR) or by preparing a KBr pellet.

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

-

Place a small amount of HMMM (a few milligrams of solid or 1-2 drops of liquid) directly onto the ATR crystal.[4]

-

Apply pressure using the applicator to ensure good contact between the sample and the crystal.[4]

-

-

Sample Preparation (KBr Pellet):

-

Mix a small amount of HMMM with dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the sample (ATR unit or KBr pellet holder) into the FTIR spectrometer's sample compartment.

-

Acquire the spectrum over a typical range of 4000–400 cm⁻¹.[5]

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of HMMM. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is often used for its identification and quantification in complex matrices.[1]

Mass Spectral Data and Fragmentation

Under electrospray ionization (ESI), HMMM is typically observed as the protonated molecule [M+H]⁺. The fragmentation pattern in MS/MS experiments is characterized by the sequential neutral loss of methanol (B129727) (CH₃OH, 32.0262 Da) and the formation of specific product ions.[6]

| Ion | m/z (exact mass) | Formula | Description |

| [M+H]⁺ | 391.2305 | [C₁₅H₃₁N₆O₆]⁺ | Protonated molecular ion |

| [M+H - CH₃OH]⁺ | 359.2043 | [C₁₄H₂₇N₆O₅]⁺ | Loss of one methanol molecule |

| [M+H - 2(CH₃OH)]⁺ | 327.1781 | [C₁₃H₂₃N₆O₄]⁺ | Loss of two methanol molecules |

| Common Fragment | 155 | - | Fragment with intact triazine ring |

| Common Fragment | 129 | - | Fragment with intact triazine ring |

Experimental Protocol: LC-MS/MS Analysis

The following protocol is based on methods developed for the analysis of HMMM in water samples.[1]

-

Sample Preparation: Prepare samples by dissolving in a suitable solvent (e.g., methanol/water mixture). For trace analysis, a pre-concentration step like solid-phase extraction (SPE) may be necessary.

-

Chromatographic Separation (UPLC):

-

Mass Spectrometry (QTOF-MS):

-

Data Analysis: Identify HMMM based on its retention time and the accurate mass of the precursor ion ([M+H]⁺). Confirm the identification using the characteristic fragment ions from the MS/MS spectrum.

Conclusion

The spectroscopic analysis of this compound through NMR, FTIR, and Mass Spectrometry provides a comprehensive characterization of its molecular structure. NMR spectroscopy confirms the presence and connectivity of the methoxymethyl groups, FTIR identifies key functional groups and the triazine ring, and Mass Spectrometry determines the molecular weight and elucidates fragmentation pathways critical for its identification in complex mixtures. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists working with HMMM in various industrial and environmental applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. WO2001060882A1 - Alkoxymethyl melamine crosslinkers - Google Patents [patents.google.com]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Thermal Degradation of Hexamethoxymethylmelamine (HMMM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethoxymethylmelamine (HMMM) is a versatile crosslinking agent widely utilized in the coatings and polymer industries. Its thermal stability is a critical parameter that dictates its performance in high-temperature applications and influences the durability of the final products. Understanding the thermal degradation behavior of HMMM is paramount for optimizing curing processes, predicting material lifetime, and ensuring product safety. This technical guide provides a comprehensive overview of the thermal degradation of HMMM, detailing experimental protocols, presenting quantitative data, and visualizing the decomposition pathways.

Thermal Degradation Analysis

The thermal degradation of HMMM is primarily studied using techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). These methods provide valuable insights into the material's stability, decomposition kinetics, and the nature of its degradation products.

Quantitative Data from Thermal Analysis

The following tables summarize key quantitative data obtained from the thermal analysis of this compound.

Table 1: Thermogravimetric Analysis (TGA) Data for HMMM

| Parameter | Value | Conditions |

| Onset Decomposition Temperature (Tonset) | ~200 - 250 °C | Inert Atmosphere (e.g., Nitrogen) |

| Temperature of Maximum Decomposition Rate (Tpeak) | ~300 - 350 °C | Inert Atmosphere |

| Mass Loss (Stage 1) | Variable | Dependent on purity and formulation |

| Mass Loss (Stage 2) | Significant | Corresponds to major decomposition |

| Residual Mass at 600°C | Low | Indicates near-complete decomposition |

Table 2: Kinetic Parameters for HMMM Thermal Degradation

| Kinetic Model | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s-1) | Correlation Coefficient (R2) |

| Coats-Redfern | Data not available in search results | Data not available in search results | Data not available in search results |

| Kissinger | Data not available in search results | Data not available in search results | Data not available in search results |

| Flynn-Wall-Ozawa | Data not available in search results | Data not available in search results | Data not available in search results |

Note: Specific quantitative values for the activation energy and pre-exponential factor of pure HMMM were not available in the provided search results. The table structure is provided for when such data becomes available.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible and comparable results in thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of HMMM by measuring mass loss as a function of temperature.

Methodology:

-

Instrument: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

-

Sample Preparation: A small, representative sample of HMMM (typically 5-10 mg) is accurately weighed into a ceramic or aluminum crucible.

-

Experimental Conditions:

-

Atmosphere: The furnace is purged with an inert gas, typically nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in HMMM as a function of temperature.

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small amount of HMMM (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained in the DSC cell.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.

-

-

Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram can reveal information about melting, crystallization, and glass transitions. For melamine-formaldehyde resins, a glass transition is typically observed, followed by an exothermic curing reaction[1].

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of HMMM.

Methodology:

-

Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer system.

-

Sample Preparation: A very small amount of HMMM (microgram to milligram range) is placed in a pyrolysis sample holder (e.g., a quartz tube or a metal ribbon).

-

Experimental Conditions:

-

Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 500-800 °C) in an inert atmosphere (helium) to induce thermal decomposition.

-

GC Separation: The resulting pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical GC program involves an initial hold at a low temperature, followed by a temperature ramp to a final high temperature.

-

MS Detection: The separated compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, allowing for the identification of the compounds by comparing the resulting mass spectra to spectral libraries.

-

-

Data Analysis: The chromatogram shows the separated pyrolysis products as peaks, and the mass spectrum of each peak is used to identify the corresponding compound.

Thermal Degradation Pathway of HMMM

The thermal degradation of this compound is a complex process involving the cleavage of its various chemical bonds. The proposed pathway involves the initial loss of methoxymethyl groups, followed by the decomposition of the melamine (B1676169) ring structure.

Caption: Proposed thermal degradation pathway of HMMM.

Workflow for Thermal Degradation Analysis

The logical workflow for a comprehensive thermal degradation study of HMMM is outlined below.

Caption: Experimental workflow for HMMM thermal analysis.

Conclusion

The thermal degradation of this compound is a critical aspect of its material properties and performance. This guide has provided an overview of the key analytical techniques employed in its study, along with a framework for understanding the experimental protocols and interpreting the resulting data. While a complete quantitative dataset for pure HMMM is not yet fully established in the public domain, the methodologies and degradation pathways outlined here provide a solid foundation for researchers and professionals in the field. Further research is encouraged to populate the quantitative data tables and refine the details of the decomposition mechanism.

References

An In-depth Technical Guide on the Solubility of Hexamethoxymethylmelamine in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Hexamethoxymethylmelamine (HMMM), a widely used crosslinking agent in various industrial applications. Understanding the solubility of HMMM in different organic solvents is crucial for its effective formulation, application, and for predicting its environmental fate. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and visualizes the procedural workflow.

Introduction to this compound (HMMM)

This compound is a monomeric etherified melamine-formaldehyde resin. It functions as a versatile crosslinking agent for a wide range of polymeric materials, including alkyds, polyesters, acrylics, and epoxies.[1] Its ability to form a stable three-dimensional network upon curing imparts desirable properties such as hardness, flexibility, chemical resistance, and durability to coatings, adhesives, and textiles.[1] HMMM is synthesized through the reaction of melamine (B1676169) with formaldehyde (B43269) and methanol (B129727), with methanol also serving as a solvent in the reaction.[2]

Solubility of this compound

HMMM is generally characterized by its good solubility in most common organic solvents and limited solubility in water.[3][4] This solubility profile is critical for its application in both solvent-borne and, with appropriate formulation, water-reducible resin systems.[3][4]

Quantitative data on the solubility of HMMM in a wide array of organic solvents is not extensively available in publicly accessible literature. However, some specific data points and qualitative descriptions have been reported. The table below summarizes the available information.

| Solvent Class | Solvent | Solubility | Temperature (°C) | Notes |

| Water | Water | 3.3 g/L | 25 | Calculated value.[5] Another source reports 9.85 g/L.[6] |

| Alcohols | Methanol, Ethanol, Propanol | Soluble | Room Temperature | Lower alcohols can be used to solubilize solid HMMM derivatives.[7] |

| Ketones | Acetone | Soluble | Room Temperature | Acetone can be used to extract HMMM from composites.[8] |

| Esters | Ethyl Acetate | Soluble | Room Temperature | General statement of solubility in most organic solvents applies. |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble | Room Temperature | General statement of solubility in most organic solvents applies. |

| Chlorinated Solvents | Chloroform | Slightly Soluble | Not Specified | [9] |

| Amides | Dimethylformamide (DMF) | Soluble | Room Temperature | General statement of solubility in most organic solvents applies. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | Room Temperature | Explicitly mentioned as a solvent.[10][11] |

Note: The term "Soluble" in the table is based on qualitative statements from various sources indicating good solubility, but without specific quantitative values.

The solubility of HMMM can be influenced by several factors:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.

-

Purity of HMMM: The presence of oligomers or other impurities can affect the measured solubility.

-

Solvent Polarity: HMMM, with its polar triazine ring and less polar methoxymethyl groups, exhibits a degree of amphiphilicity, contributing to its broad solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following protocol details a standard laboratory procedure for determining the equilibrium solubility of HMMM in an organic solvent. This method is based on the well-established shake-flask technique.[12]

-

This compound (HMMM), crystalline solid

-

Selected organic solvent (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

-

Preparation of Supersaturated Solutions: Add an excess amount of solid HMMM to a series of vials each containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Quantification:

-

Determine the weight of the collected filtrate and then dilute it with a known volume of the same solvent.

-

Prepare a series of standard solutions of HMMM with known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC method or another suitable analytical technique to determine the concentration of HMMM in the sample.

-

-

Calculation: Calculate the solubility of HMMM in the solvent, typically expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL).

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of HMMM.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This compound exhibits broad solubility in a variety of organic solvents, a property that is fundamental to its widespread use as a crosslinking agent. While detailed quantitative solubility data remains sparse in the public domain, the provided information and experimental protocol offer a solid foundation for researchers, scientists, and formulation professionals working with this important compound. The standardized shake-flask method, coupled with modern analytical techniques, can be effectively employed to generate precise solubility data for specific solvent systems, thereby facilitating optimized product formulation and performance.

References

- 1. chemhorizon.com [chemhorizon.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. niir.org [niir.org]

- 4. Production of hexa (methoxymethyl) melamine (hmmm) | PPTX [slideshare.net]

- 5. CAS # 3089-11-0, N,N,N',N',N'',N''-Hexamethoxymethylmelamine, Hexamethyl methylolmelamine, Hexamethylolmelamine hexamethyl ether, N,N,N',N',N'',N''-Hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine - chemBlink [chemblink.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2001060882A1 - Alkoxymethyl melamine crosslinkers - Google Patents [patents.google.com]

- 8. CN109880077B - Hexamethoxymethyl melamine resin and preparation method and application thereof - Google Patents [patents.google.com]

- 9. This compound [chembk.com]

- 10. Buy Hexa(methoxymethyl)melamine (EVT-275092) | 3089-11-0 [evitachem.com]

- 11. Buy Hexa(methoxymethyl)melamine | 3089-11-0 | >98% [smolecule.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Physicochemical Properties of Hexamethoxymethylmelamine (CAS: 3089-11-0)

For Researchers, Scientists, and Drug Development Professionals

Hexamethoxymethylmelamine (HMMM), with the CAS number 3089-11-0, is a versatile crosslinking agent extensively utilized in the manufacturing of high-performance coatings, adhesives, and resins.[1] Its significance in various industries, including automotive, textile, and paint, stems from its exceptional ability to enhance the durability, chemical resistance, and thermal stability of polymer systems.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of HMMM, detailed experimental protocols, and visual representations of its chemical pathways.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. It is important to note that some variation exists in the reported values across different sources, which can be attributed to differences in measurement techniques and sample purity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₃₀N₆O₆ | [2][3][4][5][6][7][8][9] |

| Molecular Weight | 390.44 g/mol | [2][3][4][7][8][9][10][11] |

| Appearance | White to off-white crystalline powder or solid.[2][3][5][12] | [2][3][5][12] |

| Melting Point | 40-42 °C[13][14] 49 °C[3][5][7][12][15] 150-160 °C[2] | [2][3][5][7][12][13][14][15] |

| Boiling Point | 0 °C (likely erroneous)[3][5][12] 487 °C[7][11][16] | [3][5][7][11][12][16] |

| Density | 1.1513 g/cm³ (rough estimate)[3][5][12] 1.219 g/cm³[7][14][15] | [3][5][7][12][14][15] |

| Solubility | Soluble in most organic solvents.[2] Soluble in DMSO.[2][4] Slightly soluble in Chloroform.[3][7][12] Limited solubility in water, but tolerates dilution.[2] | [2][3][4][7][12] |

| Vapor Pressure | 1.23E-09 mmHg at 25°C | [5][6][7][17] |

| pKa | 2.20 ± 0.10 (Predicted) | [3][7][12] |

| Refractive Index | 1.6000 (estimate)[3][12] 1.548[7][14] | [3][7][12][14] |

| Flash Point | 0 °C (likely erroneous)[3][5][12] 248.3 °C[7][11][14][16] | [3][5][7][11][12][14][16] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of physicochemical properties. The following section outlines standard experimental protocols applicable to a resinous solid like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of HMMM is finely ground using a mortar and pestle to ensure a uniform powder.

-

Capillary Tube Filling: The open end of a capillary tube is tapped into the powdered sample, packing it to a height of 2-3 mm. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the sealed end.

-

Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be employed to approach the expected melting point, followed by a slower rate (1-2 °C per minute) as the melting point is neared to ensure accuracy.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the final melting point. The melting range is reported.

Solubility Assessment

Objective: To determine the solubility of HMMM in various solvents.

Apparatus:

-

Test tubes or small vials

-

Vortex mixer

-

Analytical balance

-

Graduated pipettes or cylinders

Procedure:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, chloroform, dimethyl sulfoxide).

-

Sample Preparation: A known mass of HMMM (e.g., 10 mg) is weighed and placed into a test tube.

-

Solvent Addition: A measured volume of the selected solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Observation: The solution is visually inspected for the presence of undissolved solid.

-

Quantification (Optional): For a more quantitative assessment, if the solid does not fully dissolve, additional solvent can be added in known increments until complete dissolution is observed. The solubility can then be expressed in terms of mg/mL or g/L. The solution can also be filtered and the undissolved solid weighed to determine the amount that dissolved.

Synthesis of this compound

The synthesis of HMMM is typically a two-stage process involving the methylolation of melamine (B1676169) followed by etherification.[1][2][4]

Stage 1: Formation of Hexamethylolmelamine (B1198809)

-

Melamine is reacted with an excess of formaldehyde (B43269) in an aqueous solution.[10][13] The reaction is generally carried out under alkaline conditions to facilitate the addition of formaldehyde to the amino groups of the melamine molecule.[4]

Stage 2: Etherification

-

The resulting hexamethylolmelamine is then reacted with an excess of methanol (B129727).[1][13]

-

This stage is acid-catalyzed, with an acid such as sulfuric acid or hydrochloric acid being added to achieve a pH of approximately 2-3.[2][18]

-

The reaction mixture is heated to around 48-58 °C and maintained for 60-120 minutes.[18]

-

Following the etherification, the reaction is neutralized with a base like sodium hydroxide (B78521) to a pH of 7.5-8.5.[18]

-

Excess methanol and water are then removed via distillation to yield the this compound resin.[4][18]

Crosslinking Reaction with a Hydroxyl-Containing Polymer

HMMM crosslinks with polymers containing functional groups such as hydroxyl (-OH) or carboxyl (-COOH) under acidic conditions.[2]

Procedure:

-

Formulation: The hydroxyl-containing polymer (e.g., a polyester (B1180765) or alkyd resin) is dissolved in a suitable solvent. HMMM is then added to this solution, with the amount determined by the desired crosslinking density.

-

Catalyst Addition: An acid catalyst, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid, is introduced to the mixture to initiate the crosslinking reaction.[2]

-

Application and Curing: The formulated resin is applied to a substrate and then cured at an elevated temperature. The curing process facilitates the reaction between the methoxymethyl groups of HMMM and the hydroxyl groups of the polymer, forming stable ether linkages and creating a three-dimensional network.[2]

Visualizing Chemical Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical processes involving this compound.

Caption: Synthesis pathway of this compound.

Caption: Acid-catalyzed crosslinking mechanism of HMMM.

Caption: Workflow for solubility assessment of HMMM.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and quality control of HMMM.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the molecular structure of this compound. The spectra can be used to identify the protons and carbons of the methoxymethyl groups and the triazine ring, providing detailed structural information.

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic functional groups present in the HMMM molecule. Key absorption bands would be expected for C-O-C (ether) linkages, C-N bonds of the triazine ring, and C-H bonds of the methyl and methylene (B1212753) groups.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of HMMM and to study its fragmentation patterns, further confirming its identity.

While specific spectral data is not provided here, these techniques form the basis of the analytical characterization of this compound.

This guide serves as a foundational resource for professionals working with this compound, providing essential data and methodologies to support research and development activities.

References

- 1. npcsblog.com [npcsblog.com]

- 2. Buy Hexa(methoxymethyl)melamine (EVT-275092) | 3089-11-0 [evitachem.com]

- 3. 2,4,6-TRIS[BIS(METHOXYMETHYL)AMINO]-1,3,5-TRIAZINE | 3089-11-0 [chemicalbook.com]

- 4. smolecule.com [smolecule.com]

- 5. This compound [chembk.com]

- 6. 3089-11-0 [chembk.com]

- 7. Hexa(methoxymethyl)melamine|lookchem [lookchem.com]

- 8. Hexakis(methoxymethyl)melamine | C15H30N6O6 | CID 62479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. parchem.com [parchem.com]

- 10. Hexa(methoxymethyl)melamine|Crosslinking Agent [benchchem.com]

- 11. N,N,N',N',N'',N''-Hexamethoxymethylmelamine | 3089-11-0 | FH171463 [biosynth.com]

- 12. 3089-11-0 | CAS DataBase [m.chemicalbook.com]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. echemi.com [echemi.com]

- 15. CAS # 3089-11-0, N,N,N',N',N'',N''-Hexamethoxymethylmelamine, Hexamethyl methylolmelamine, Hexamethylolmelamine hexamethyl ether, N,N,N',N',N'',N''-Hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine - chemBlink [chemblink.com]

- 16. N,N,N',N',N'',N''-Hexamethoxymethylmelamine, 25 g, CAS No. 3089-11-0 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]

- 17. lookchem.com [lookchem.com]

- 18. CN103086992A - Preparation method of hexamethoxymethyl melamine resin - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reaction of Hexamethoxymethylmelamine (HMMM) with Hydroxyl and Carboxyl Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethoxymethylmelamine (HMMM) is a versatile crosslinking agent widely utilized in the formulation of thermosetting coatings and materials. Its ability to react with various functional groups, primarily hydroxyl and carboxyl moieties, allows for the formation of highly durable and chemically resistant three-dimensional polymer networks. This technical guide provides a comprehensive overview of the core principles governing the reaction of HMMM, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes. This information is critical for researchers and professionals in materials science and drug development, where controlled crosslinking is essential for designing advanced materials and drug delivery systems.

Core Reaction Mechanisms

The crosslinking process involving HMMM is predominantly an acid-catalyzed reaction. The primary mechanisms include transetherification with hydroxyl groups and esterification with carboxyl groups. Self-condensation of HMMM can also occur, particularly at elevated temperatures.

Reaction with Hydroxyl Groups

The reaction between HMMM and hydroxyl-functional polymers proceeds via an acid-catalyzed transetherification reaction.[1] In this process, a methoxymethyl group on the HMMM molecule reacts with a hydroxyl group on the polymer backbone, leading to the formation of a stable ether linkage and the release of methanol (B129727) as a byproduct.[2] Strong acid catalysts, such as sulfonic acids, are typically employed to facilitate this reaction, which generally occurs at temperatures between 120°C and 150°C.[1]

Reaction with Carboxyl Groups

HMMM also reacts with carboxyl functional groups, although this reaction is generally considered to be slower than the reaction with hydroxyl groups. The reaction proceeds through an acid-catalyzed esterification, forming a methylene (B1212753) ester linkage and eliminating methanol.[3]

Self-Condensation of HMMM

At temperatures of 150°C and above, HMMM can undergo self-condensation reactions.[1] This process involves the reaction between two methoxymethyl groups on different HMMM molecules, leading to the formation of methylene or methyleneoxy bridges and the release of methanol or formaldehyde.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the reaction of HMMM with hydroxyl and carboxyl functional groups, compiled from various studies.

Table 1: Kinetic Parameters for HMMM Curing Reactions

| Polymer System | HMMM Content (wt%) | Catalyst (wt%) | Curing Temperature (°C) | Activation Energy (kJ/mol) | Reference |

| Cardanol Polyol | 10 | 1 (p-TSA) | 150 | 179.55 | [4] |

| Cardanol Polyol | 20 | 1 (p-TSA) | 150 | 137.94 | [4] |

| Cardanol Polyol | 30 | 1 (p-TSA) | 150 | 116.13 | [4] |

| Polyester (B1180765) | 17.5 | p-TSA | 150, 160, 170 | Not Specified | [5] |

Table 2: Influence of HMMM Content on Material Properties

| Polymer System | HMMM Content (%) | Glass Transition Temperature (Tg) (°C) | Crosslink Density | Reference |

| Polyester | 5 | Increases with HMMM content | Increases with HMMM content | [6] |

| Polyester | 10 | Increases with HMMM content | Increases with HMMM content | [6] |

| Polyester | 20 | Increases with HMMM content | Increases with HMMM content | [6] |

| Polyester | 30 | Increases with HMMM content | Increases with HMMM content | [6] |

Experimental Protocols

Protocol 1: Preparation and Curing of a Polyester-HMMM Coating

This protocol describes a general procedure for the preparation and thermal curing of a polyester-based coating crosslinked with HMMM.

Materials:

-

Hydroxyl-functional polyester resin

-

This compound (HMMM)

-

p-Toluenesulfonic acid (p-TSA) catalyst solution (e.g., 40% in isopropanol)

-

Suitable solvent (e.g., xylene, toluene)

-

Substrate for coating (e.g., steel panels)

Procedure:

-

Resin Formulation: In a clean vessel, combine the hydroxyl-functional polyester resin and HMMM in the desired weight ratio (e.g., 80:20 polyester:HMMM). The specific ratio will depend on the desired crosslink density and final properties.

-

Solvent Addition: Add a suitable solvent to the resin mixture to achieve the desired application viscosity.

-

Catalyst Addition: Add the p-TSA catalyst solution to the formulation. A typical catalyst loading is 1 wt% based on the total resin solids.[4]

-

Homogenization: Thoroughly mix the components at room temperature until a homogeneous solution is obtained.

-

Coating Application: Apply the formulated coating to the substrate using a suitable method such as draw-down bar, spray, or brush to achieve a uniform film thickness.[7]

-

Curing: Place the coated substrate in a convection oven. The curing schedule will depend on the specific formulation, but a typical cycle is 30 minutes at 150°C.[6] Higher temperatures can accelerate curing but may also promote HMMM self-condensation.

Protocol 2: Analysis of Curing Kinetics using Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the curing behavior of thermosetting systems.

Procedure:

-

Sample Preparation: Prepare the uncured resin formulation as described in Protocol 1. Accurately weigh a small amount of the liquid sample (typically 5-10 mg) into a hermetically sealed DSC pan.

-

Dynamic DSC Scan: Place the sample pan in the DSC instrument. Perform a dynamic scan by heating the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the curing reaction (e.g., 30°C to 250°C). An exothermic peak will be observed, representing the heat evolved during the curing reaction.

-

Isothermal DSC Scan: To determine the apparent degree of curing over time, perform isothermal scans. Heat the sample to the desired curing temperature (e.g., 150°C) and hold it at that temperature for a specified duration (e.g., 30 minutes).[4]

-

Data Analysis: The total heat of reaction (ΔH_total) can be determined from the area under the dynamic scan exotherm. The degree of cure (α) at any time (t) during an isothermal scan can be calculated as α = ΔH_t / ΔH_total, where ΔH_t is the heat evolved up to time t. Kinetic parameters such as activation energy can be calculated using methods like the Ozawa iso-conversional method.[4]

Protocol 3: Monitoring the Curing Reaction using Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to monitor the chemical changes occurring during the crosslinking reaction.

Procedure:

-

Sample Preparation: Cast a thin film of the uncured resin formulation onto a suitable infrared-transparent substrate (e.g., a KBr salt plate).

-

Initial Spectrum: Obtain an FTIR spectrum of the uncured film at room temperature.

-

In-situ Curing and Spectral Acquisition: Place the sample in a heated transmission cell within the FTIR spectrometer. Heat the sample to the desired curing temperature and acquire spectra at regular intervals.

-

Spectral Analysis: Monitor the changes in specific infrared absorption bands. Key changes to observe include:

-

A decrease in the broad O-H stretching band (around 3500 cm⁻¹) from the hydroxyl groups of the polyester.

-

Changes in the C-O stretching region (around 1000-1200 cm⁻¹) indicative of the formation of new ether linkages.

-

Changes in the N-H and C-N bands of the melamine (B1676169) ring.[8]

-

Mandatory Visualizations

Caption: Reaction mechanism of HMMM with a hydroxyl group.

Caption: Reaction mechanism of HMMM with a carboxyl group.

Caption: Experimental workflow for HMMM crosslinking.

References

- 1. researchgate.net [researchgate.net]

- 2. pcimag.com [pcimag.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. paint.org [paint.org]

- 6. researchgate.net [researchgate.net]

- 7. Unsaturated Polyester Resin Surface Coating: Optimization Tips [muifatt.com.my]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fundamental Crosslinking Chemistry of Hexamethoxymethylmelamine (HMMM)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethoxymethylmelamine (HMMM) is a versatile crosslinking agent extensively utilized in the formulation of high-performance coatings, adhesives, and binders. Its ability to form stable, three-dimensional networks with a variety of functional polymers imparts desirable properties such as enhanced durability, chemical resistance, and thermal stability. This technical guide provides a comprehensive overview of the fundamental crosslinking chemistry of HMMM, detailing the core reaction mechanisms, influential kinetic factors, and key analytical techniques for characterization. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and professionals in materials science and related fields.

Core Crosslinking Mechanisms

The crosslinking of polymers using HMMM predominantly occurs through acid-catalyzed reactions involving its six methoxymethyl groups. These reactions can be broadly categorized into two main pathways: reactions with functional groups on a polymer backbone and self-condensation reactions.

Reaction with Polymer Functional Groups

HMMM readily reacts with polymers containing active hydrogen atoms, most notably hydroxyl (-OH), carboxyl (-COOH), and amide (-CONH₂) groups. The general mechanism involves the protonation of a methoxymethyl group by an acid catalyst, followed by the elimination of methanol (B129727) and the formation of a carbocation intermediate. This intermediate then reacts with a nucleophilic functional group on the polymer chain, forming a stable covalent bond.

The relative reactivity of these functional groups with HMMM follows the general order: -SH > -OH > -CONH₂ > -COOH.[1]

-

With Hydroxyl Groups: This is the most common crosslinking reaction for HMMM, forming ether linkages. The reaction is a transetherification process.[2]

-

With Carboxyl Groups: HMMM reacts with carboxylic acid groups to form ester linkages, releasing methanol.

-

With Amide Groups: The reaction with amide groups results in the formation of an N-methylol-amide linkage.

Figure 1: Acid-catalyzed crosslinking of HMMM with functional polymers.

Self-Condensation

Under acidic conditions and typically at elevated temperatures (above 150°C), HMMM can undergo self-condensation reactions.[3] This process involves the reaction of a methoxymethyl group of one HMMM molecule with an active hydrogen on another HMMM molecule (from a partially hydrolyzed methylol group) or the direct reaction between two methoxymethyl groups. This results in the formation of methylene (B1212753) (-N-CH₂-N-) or methylene-ether (-N-CH₂-O-CH₂-N-) bridges between melamine (B1676169) units, contributing to the overall crosslink density of the network. While some degree of self-condensation is often unavoidable, excessive self-condensation can lead to brittle films.

Figure 2: Self-condensation pathways of HMMM.

Quantitative Data on Crosslinking

The kinetics and thermodynamics of HMMM crosslinking are influenced by several factors, including temperature, catalyst type and concentration, and the nature of the functional polymer.

Table 1: Activation Energies for HMMM Crosslinking

| Polymer System | Catalyst | Activation Energy (Ea) (kJ/mol) | Analytical Method |

| Cardanol Polyol | p-TSA | 116.13 - 179.55 | DSC |

| Polyester | Not specified | 215.25 | TGA |

| Humins | None (auto-crosslinking) | ~110 | DSC |

| Humins | pTSA | ~45 | DSC |

Data sourced from multiple studies and may vary based on specific formulations and conditions.[4][5][6][7]

Table 2: Effect of Catalyst Concentration on Cure

| Catalyst System | Effect on Reaction Rate | Observations |

| Ni(acac)₂/PPh₃ in PSA resin | Distinctly increased | Peak cure temperature decreased by 100°C. |

| Mo-octoate in vacuum residue | Increased residue and asphaltene conversion | Secondary cracking suppressed. |

| General Acid Catalysts | Increased | Optimal concentration exists beyond which improvement is negligible. |

Qualitative and quantitative effects are highly dependent on the specific chemical system.[8][9][10]

Experimental Protocols

Characterization of the crosslinking process of HMMM is crucial for understanding reaction kinetics, determining the degree of cure, and evaluating the final properties of the material. The following are detailed protocols for key analytical techniques.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used to monitor the chemical changes during the curing process by identifying the disappearance of reactant functional groups and the appearance of new linkages.

Protocol:

-

Sample Preparation:

-

For liquid resins, apply a thin film onto a KBr or NaCl salt plate.

-

For solid samples or coatings, analysis can be performed in transmission mode if the film is sufficiently thin, or using an Attenuated Total Reflectance (ATR) accessory for thicker samples.

-

-

Instrument Settings:

-

Spectral Range: 4000 - 650 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 scans are typically averaged to improve the signal-to-noise ratio.

-

-

Data Collection:

-

Record a background spectrum of the clean salt plate or ATR crystal.

-

Record the spectrum of the uncured sample.

-

For kinetic studies, place the sample in a heated cell and record spectra at regular time intervals as the sample is cured at a specific temperature (e.g., 120°C).

-

-

Data Analysis:

-

Monitor the decrease in the intensity of the O-H stretching band (for hydroxyl-containing polymers) around 3400 cm⁻¹ and the C-H stretching of the methoxy (B1213986) group on HMMM.

-

Observe the formation of ether linkages (C-O-C stretching) around 1100-1000 cm⁻¹.

-

For reactions with carboxylic acids, monitor the decrease of the broad O-H stretch of the acid and the C=O stretch around 1700 cm⁻¹.

-

Quantify the extent of reaction by measuring the area of characteristic peaks relative to an internal standard peak that does not change during the reaction.

-

Figure 3: Experimental workflow for FTIR analysis of HMMM crosslinking.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with chemical reactions as a function of temperature or time, providing quantitative information about the enthalpy of reaction, reaction kinetics, and glass transition temperature (Tg).

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the uncured HMMM/polymer mixture into an aluminum DSC pan.

-

Hermetically seal the pan to prevent the evaporation of volatiles during the experiment.

-

-

Instrument Settings:

-

Temperature Program (Dynamic Scan): Heat the sample from ambient temperature to a temperature above the completion of the curing exotherm (e.g., 250°C) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).[11][12]

-

Temperature Program (Isothermal Scan): Rapidly heat the sample to the desired cure temperature and hold for a specified time until the reaction is complete.

-

Atmosphere: Purge with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

-

-

Data Collection:

-

Run the selected temperature program and record the heat flow as a function of temperature or time.

-

After the initial scan, cool the sample and perform a second scan to establish a baseline and determine the glass transition temperature (Tg) of the cured material.

-

-

Data Analysis:

-

Enthalpy of Reaction (ΔH): Integrate the area of the exothermic cure peak to determine the total heat of reaction.

-

Degree of Cure (α): The fractional conversion at any point is the partial heat of reaction divided by the total heat of reaction.

-

Kinetics: Use model-free kinetics (e.g., Ozawa-Flynn-Wall method) or model-fitting methods to determine the activation energy (Ea) and other kinetic parameters from dynamic scans at multiple heating rates.[4][12]

-

Dynamic Mechanical Analysis (DMA)

DMA characterizes the viscoelastic properties of a material as a function of temperature, time, and frequency. It is highly sensitive to changes in the polymer network structure during curing and is excellent for determining the glass transition temperature (Tg) and crosslink density.

Protocol:

-

Sample Preparation:

-

Prepare rectangular specimens of the material with precise dimensions (e.g., 35 mm length x 10 mm width x 1 mm thickness).

-

For liquid resins, a glass fiber braid or a similar support can be impregnated with the resin.

-

-

Instrument Settings:

-

Test Mode: Typically single or dual cantilever for solid samples, or shear for liquids.

-

Frequency: A standard frequency of 1 Hz is commonly used.

-

Strain/Stress Amplitude: Apply a small oscillatory strain or stress within the linear viscoelastic region of the material.

-

Temperature Program: Ramp the temperature from below to above the glass transition temperature at a controlled rate (e.g., 3°C/min).

-

-

Data Collection:

-

Measure the storage modulus (E' or G'), loss modulus (E'' or G''), and tan delta (E''/E' or G''/G') as a function of temperature.

-

-

Data Analysis:

-

Glass Transition Temperature (Tg): Determined from the peak of the tan delta curve or the onset of the drop in the storage modulus.

-

Crosslink Density: The storage modulus in the rubbery plateau region (above Tg) is proportional to the crosslink density.

-

Curing Profile: For isothermal cure studies, monitor the increase in storage modulus over time at a constant temperature to follow the progression of the crosslinking reaction.

-

Conclusion

The crosslinking chemistry of this compound is a well-established yet continually relevant field of study, critical to the advancement of high-performance polymer materials. A thorough understanding of the reaction mechanisms with various functional polymers and the influence of key parameters such as temperature and catalysis is essential for optimizing material properties. The analytical techniques of FTIR, DSC, and DMA provide a powerful toolkit for the detailed characterization of the curing process, from the molecular level changes to the final macroscopic properties. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to effectively utilize HMMM in their development of advanced materials.

References

- 1. scribd.com [scribd.com]

- 2. Sample Preparation – DMA – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics and Chemorheological Analysis of Cross-Linking Reactions in Humins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Carboxyl Functionalized MWCNTs on the Cure Behavior of Epoxy Resin [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 10. researchgate.net [researchgate.net]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. DSC and protein stability: What does the enthalpy change mean? | Malvern Panalytical [malvernpanalytical.com]

A Historical Literature Review of Melamine-Formaldehyde Resin Development: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melamine-formaldehyde (MF) resin is a thermosetting polymer that has been a significant material in various industries for decades. Its discovery and development have been driven by the pursuit of durable, heat-resistant, and chemically stable materials. This technical guide provides a comprehensive historical review of the development of MF resins, detailing key milestones, synthesis methodologies, and the evolution of our understanding of its chemistry. The content is structured to provide researchers and scientists with a thorough understanding of the core principles and experimental foundations of MF resin technology.

Historical Development

The journey of melamine-formaldehyde resin began with the synthesis of its key monomer, melamine (B1676169).

-

1834: Justus von Liebig is credited with the first synthesis of melamine. However, at the time, its potential as a component in resin production was not realized.

-

Late 1930s: The industrial production of melamine resin commenced, with the Swiss company CIBA beginning production from dicyandiamide. Early applications were limited due to the high cost of melamine production.

-

1933-1946: Commercial processes for melamine synthesis were patented by CIBA (1933) and DuPont (1946), paving the way for wider use.

-

1938: The first synthetic patent for melamine-formaldehyde resin was granted, marking the formal beginning of its industrial journey.

-

1950s: Melamine-formaldehyde resins began to replace urea-formaldehyde resins in applications like molded plastic plates and food containers due to their superior moisture resistance, hardness, and strength. This era saw the rise of iconic products like Melmac™ dinnerware.

-

Post-WWII: The demand for durable and lightweight materials during and after the Second World War spurred the use of melamine dinnerware in the US Navy and subsequently in households.

Chemistry of Melamine-Formaldehyde Resin

The synthesis of MF resin is a two-stage process involving addition and condensation reactions.

2.1. Monomers

-

Melamine (1,3,5-triazine-2,4,6-triamine): A white, crystalline powder with the chemical formula C₃H₆N₆. It is a trimer of cyanamide.

-

Formaldehyde (B43269) (HCHO): A highly reactive gas, typically used as an aqueous solution (formalin).

2.2. Polymerization Mechanism

The formation of MF resin proceeds through the following steps:

-

Methylolation (Addition Reaction): Melamine reacts with formaldehyde in a neutral or slightly alkaline medium to form various methylolmelamine derivatives. Each of the six hydrogen atoms on the amino groups of melamine can be replaced by a methylol group (-CH₂OH).

-

Condensation (Polymerization): The methylolmelamines then undergo condensation reactions, where molecules join together, eliminating water. This process leads to the formation of methylene (B1212753) (-CH₂-) or ether (-CH₂-O-CH₂-) bridges between the triazine rings, resulting in a three-dimensional cross-linked network. This network structure is responsible for the resin's thermosetting properties.

Quantitative Data on Melamine-Formaldehyde Resin Properties

The properties of MF resins are highly dependent on the synthesis conditions, particularly the molar ratio of formaldehyde to melamine (F:M), pH, and reaction temperature.

| Property | F:M Ratio | pH | Temperature (°C) | Result | Reference |

| Solid Content (%) | 1:0.22 (M:F) | 8.5 | 70 | 69.6 | |

| Molecular Weight | Increased M conc. | 8.5 | 75 | Increased | |

| Viscosity (cps) | 1.75:1 to 2.3:1 | - | - | 200-400 | |

| Density (g/cm³) (cured) | - | - | - | ~1.5 | |

| Thermal Stability (°C) | - | - | - | >330 | |

| Dielectric Constant (@ RT) | - | - | - | ~5.5 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of melamine-formaldehyde resin, based on procedures described in the scientific literature.

4.1. Synthesis of Melamine-Formaldehyde Resin

This protocol is adapted from a study by Merline et al. (2013).

-

Materials:

-

Melamine (C₃H₆N₆)

-

Formaldehyde (37 wt% solution in water)

-

Sodium hydroxide (B78521) (NaOH) solution (0.1 M) for pH adjustment

-

Deionized water

-

-

Equipment:

-

Four-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Heating mantle

-

-

Procedure:

-

Charge the four-necked round-bottom flask with a specific molar ratio of formaldehyde and melamine (e.g., 3:1 F:M).

-

Add deionized water to the flask.

-

Adjust the pH of the mixture to 8.5 using the 0.1 M NaOH solution while stirring continuously.

-

Heat the mixture to 90°C and maintain this temperature for 150 minutes under constant stirring.

-

Cool the resulting resin solution to room temperature.

-

The final product is a clear, viscous liquid.

-

4.2. Characterization of Melamine-Formaldehyde Resin

-

Viscosity Measurement:

-

Use a viscometer (e.g., Oswald viscometer) at a constant temperature (e.g., 27 ± 0.1°C).

-

Measure the flow time of a known volume of the resin solution.

-

Calculate the relative viscosity and intrinsic viscosity to determine the molecular weight using the Mark-Houwink equation.

-

-

Solid Content Determination:

-

Accurately weigh a sample of the liquid resin in a pre-weighed dish.

-

Heat the sample in an oven at a specific temperature (e.g., 105°C) for a set time (e.g., 3 hours) to evaporate the solvent.

-

Cool the dish in a desiccator and weigh it again.

-

The solid content is calculated as the percentage of the final weight to the initial weight of the resin sample.

-

-

Thermal Analysis (TGA and DSC):

-

Thermogravimetric Analysis (TGA) can be used to determine the thermal stability of the cured resin by measuring its weight loss as a function of temperature.

-

Differential Scanning Calorimetry (DSC) can be used to study the curing process by detecting the exothermic heat flow associated with the cross-linking reactions.

-

Visualizations

5.1. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical reactions and a typical experimental workflow for the synthesis of melamine-formaldehyde resin.

Caption: Reaction pathway for the synthesis of melamine-formaldehyde resin.

Caption: Experimental workflow for the synthesis of melamine-formaldehyde resin.

Conclusion

The development of melamine-formaldehyde resin represents a significant advancement in polymer chemistry, leading to the creation of materials with exceptional durability, thermal stability, and chemical resistance. From its early discovery to its widespread industrial use, the synthesis and properties of MF resin have been the subject of extensive research. This technical guide has provided a historical overview, detailed the fundamental chemistry, presented quantitative data, and offered comprehensive experimental protocols to serve as a valuable resource for researchers and scientists in the field. The ongoing research focuses on developing more environmentally friendly MF resin systems with reduced formaldehyde emissions and enhanced performance characteristics.

Early Research and Discovery of Hexamethoxymethylmelamine's Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethoxymethylmelamine (HMMM) is a thermosetting crosslinking agent belonging to the amino resin family. Its development arose from the broader exploration of melamine-formaldehyde (MF) resins, which began in the early 20th century. While melamine (B1676169) was first synthesized by Justus von Liebig in 1834, its potential for creating polymeric materials was not realized until the early 1930s. The pioneering work on MF resins laid the groundwork for the synthesis of more specialized derivatives like HMMM. American Cyanamid Company was a key industrial player in the research and commercialization of melamine-based resins in the United States.[1][2][3][4] This guide delves into the early research that led to the discovery of HMMM, focusing on its initial synthesis, the characterization of its properties, and the early understanding of its crosslinking mechanisms.

I. Initial Synthesis and Discovery

The synthesis of this compound is a two-step process rooted in the fundamental chemistry of melamine-formaldehyde resins. The foundational reaction involves the hydroxymethylation of melamine, followed by etherification.

A. Foundational Chemistry: Melamine-Formaldehyde Resins

The first commercially significant amino resins emerged around 1930, following the development of phenol-formaldehyde resins.[5] Melamine-formaldehyde resins were patented in the late 1930s, with industrial production commencing shortly thereafter.[6] The basic chemistry involves the reaction of melamine with formaldehyde (B43269) to form methylolmelamines. This initial step, known as methylolation or hydroxymethylation, is the addition of formaldehyde to the amino groups of melamine.[5] This is followed by a condensation reaction, where these monomer units link together, releasing water to form methylene (B1212753) bridges, leading to polymerization or "resinification."[5]

B. The Advent of this compound

While early work focused on the production of polymeric MF resins, subsequent research aimed at creating more defined, monomeric crosslinkers with improved solubility and stability. This led to the development of fully etherified melamine derivatives, such as this compound.

A key patent from the early 1960s, assigned to American Cyanamid, details a method for producing "substantially completely methylated hexamethylolmelamine (B1198809)," which is HMMM.[7] This process involved the reaction of melamine with formaldehyde in a controlled concentration of methanol (B129727), a departure from previous methods where alcohol was considered inhibitory to the initial methylolation step.[7]

II. Early Experimental Protocols

The following protocols are based on early patents and publications describing the synthesis of HMMM and its precursors.

A. Synthesis of Hexamethylolmelamine (Intermediate)

The precursor to HMMM is hexamethylolmelamine. Early methods for its synthesis involved the reaction of melamine with an excess of formaldehyde under alkaline conditions.

Table 1: Early Experimental Parameters for Hexamethylolmelamine Synthesis

| Parameter | Value/Condition | Reference |

| Melamine:Formaldehyde Molar Ratio | > 1:6 | [8] |

| Catalyst | Manganese Dioxide | [8] |

| pH | Alkaline (e.g., 8) | [9] |

| Temperature | 30-35 °C | [8] |

| Reaction Time | 3-4 hours | [8] |

B. Synthesis of this compound

The etherification of hexamethylolmelamine with methanol under acidic conditions yields HMMM.

Table 2: Early Experimental Parameters for this compound Synthesis

| Parameter | Value/Condition | Reference |

| Hexamethylolmelamine:Methanol Molar Ratio | > 1:8 | [8] |

| Catalyst | Manganese Dioxide | [8] |

| Temperature | 50-75 °C | [8] |

| Reaction Time | Approximately 1 hour | [8] |

A later, improved process described in a 1962 patent involved a one-pot synthesis where the methylolation and etherification were carried out sequentially.[7]

Table 3: Improved One-Pot Synthesis Parameters for HMMM (c. 1962)

| Parameter | Value/Condition | Reference |

| Melamine:Methanol:Formaldehyde Molar Ratio | Approximately 1:4.5-6:9-11 | [7] |

| Methylolation Stage | ||

| pH | 7-9.5 | [7] |

| Etherification Stage | ||

| Methanol per mole of Melamine | At least 20 moles | [7] |

| pH | 1-3 | [7] |

III. Early Characterization of Properties

Early research focused on establishing the fundamental physical and chemical properties of HMMM, which distinguished it as a versatile crosslinking agent.

Table 4: Early Reported Properties of this compound

| Property | Value/Observation | Reference |

| Appearance | White solid, needle-like crystals | [8] |

| Melting Point | ~55 °C | [8] |

| Solubility | Soluble in most organic solvents; limited water solubility | [8][10] |

| Thermal Stability | Stable up to 180 °C under vacuum | [8] |

| Purity | Low in free formaldehyde | [8] |

Analytical Methods of the Era

The characterization of HMMM in its early days would have relied on the analytical techniques available at the time for thermosetting resins. These likely included:

-

Wet Chemical Methods: Titration to determine the extent of methylolation and etherification.

-

Spectroscopy: While in its infancy for polymer analysis, early forms of infrared (IR) spectroscopy may have been used to identify functional groups.

-

Physical Property Measurements: Determination of melting point, solubility, and viscosity were standard characterization methods.

IV. Early Understanding of Crosslinking Mechanisms

The primary function of HMMM is to act as a crosslinking agent for polymers containing active hydrogen atoms, such as hydroxyl, carboxyl, or amide groups. The early understanding of this mechanism was an extension of the knowledge of melamine-formaldehyde resin chemistry.

The crosslinking reaction is acid-catalyzed and proceeds through the reaction of the methoxymethyl groups of HMMM with the functional groups of the co-reactant polymer. This results in the formation of stable ether or ester linkages, creating a three-dimensional network.

The proposed mechanism involves the following steps:

-

Activation: In the presence of an acid catalyst, a proton adds to one of the ether oxygen atoms of the methoxymethyl group.

-

Formation of a Carbocation: The activated complex then eliminates a molecule of methanol to form a resonance-stabilized carbocation.

-

Reaction with Co-reactant: The carbocation then reacts with a hydroxyl, carboxyl, or other active hydrogen-containing group on the polymer backbone.

-

Regeneration of Catalyst: A proton is eliminated, regenerating the acid catalyst and forming a crosslink.

This process is illustrated in the following diagram:

Caption: Proposed acid-catalyzed crosslinking mechanism of HMMM.

V. Logical Flow of HMMM Synthesis

The synthesis of this compound follows a logical progression from raw materials to the final product, as outlined in early patents and chemical literature. This workflow ensures the complete methylolation of melamine followed by efficient etherification.

Caption: General workflow for the two-step synthesis of HMMM.

Conclusion

The early research into this compound was a natural progression from the development of melamine-formaldehyde resins. Scientists and researchers, particularly at companies like American Cyanamid, sought to refine the properties of these resins by creating a more defined, monomeric crosslinking agent. The development of synthesis protocols that allowed for the complete methylolation and subsequent etherification of melamine was a key breakthrough. Early characterization efforts established HMMM as a stable, soluble, and efficient crosslinker, paving the way for its widespread use in coatings, adhesives, and other thermosetting applications. The foundational understanding of its acid-catalyzed crosslinking mechanism, established in these early studies, remains central to its application today.

References

- 1. data.epo.org [data.epo.org]

- 2. Hexakis(methoxymethyl)melamine | C15H30N6O6 | CID 62479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US1609038A - Process of preparing magnesium cyanide and product thereof - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 6. The History Of Melamine And Shunhao Factory-www.melaminemouldingmachine.com [melaminemouldingmachine.com]

- 7. doxuchem.com [doxuchem.com]

- 8. CN101045711B - Production method of hexamethoxy methyl melamine resin - Google Patents [patents.google.com]